- InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group, Journal of Organic Chemistry, 2008, 73(11), 4160-4165
Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)
96887-11-5 structure
Product Name:1H-Indole-5-carbonitrile,2-phenyl-
CAS No:96887-11-5
MF:C15H10N2
MW:218.253303050995
CID:803540
Update Time:2023-09-11
1H-Indole-5-carbonitrile,2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-5-carbonitrile,2-phenyl-
- 2-phenyl-1H-indole-5-carbonitrile
- 2-phenyl-1H-indole-5-kohlenitrile
- 2-phenyl-5-cyanoindole
- 2-phenylindole-5-carbonitrile
- 5-cyano-2-phenylindole
- 2-Phenyl-1H-indole-5-carbonitrile (ACI)
-
- Inchi: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
- InChI Key: IYFJGCSGRAMZRA-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1
Computed Properties
- Exact Mass: 218.08400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
Experimental Properties
- PSA: 39.58000
- LogP: 3.70658
1H-Indole-5-carbonitrile,2-phenyl- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-5-carbonitrile,2-phenyl- Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
Reference
- InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor, Tetrahedron Letters, 2006, 47(5), 631-634
Production Method 3
Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Reference
- Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclization, Synlett, 2008, (19), 3006-3010
Production Method 4
Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
Reference
- Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ; 8 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
- Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling, Organic Letters, 2021, 23(3), 1096-1102
Production Method 6
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 12 - 24 h, reflux
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
Reference
- Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1, Organic Letters, 2012, 14(22), 5804-5807
Production Method 7
Reaction Conditions
1.1 Reagents: Silver acetate , Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide , Acetonitrile ; 40 min, 100 °C
Reference
- Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acids, Chemistry - An Asian Journal, 2013, 8(12), 3185-3190
Production Method 8
Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ; rt; 12 h, 60 °C; cooled
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
Reference
- One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systems, Advanced Synthesis & Catalysis, 2008, 350(16), 2498-2502
Production Method 9
Reaction Conditions
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; overnight, rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
Reference
- Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles, Angewandte Chemie, 2020, 59(8), 3294-3299
Production Method 10
Reaction Conditions
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ; 120 °C
Reference
- Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297
Production Method 11
Reaction Conditions
Reference
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (1999), 529-534
Production Method 12
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Water , Rhodiasolv Polarclean ; 4 h, 120 °C
Reference
- Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/C, ACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450
Production Method 13
Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Toluene ; 4 h, 150 °C
Reference
- Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) Chloride, Advanced Synthesis & Catalysis, 2012, 354(16), 3054-3064
Production Method 14
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide , Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, reflux
Reference
- Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF), Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173
Production Method 15
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid , Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ; 5 min, rt; 24 h, 60 °C
Reference
- Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazides, Applied Organometallic Chemistry, 2020, 34(12),
Production Method 16
Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
Reference
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; 3 h, 100 °C
Reference
- Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles, Tetrahedron Letters, 2012, 53(32), 4248-4252
Production Method 18
Reaction Conditions
1.1 Catalysts: Perfluorooctanoic acid , Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ; 24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
Reference
- Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform, Journal of Catalysis, 2016, 333, 1-7
Production Method 19
Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide , Palladium diacetate Solvents: 1,4-Dioxane ; 15 h, 90 °C
Reference
- Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles, Organic Letters, 2023, 25(9), 1409-1414
Production Method 20
Reaction Conditions
1.1 Reagents: Sulfuric acid , Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ; 10 h, rt
Reference
- A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acids, Catalysis Science & Technology, 2014, 4(7), 1979-1988
Production Method 21
Reaction Conditions
1.1 Reagents: Acetic acid , Oxygen Catalysts: Cupric acetate , Palladium diacetate Solvents: Acetic acid ; 12 h, rt
Reference
- Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts, Journal of Organic Chemistry, 2008, 73(18), 7428-7431
Production Method 22
Reaction Conditions
1.1 Solvents: Toluene ; 5.5 d, rt
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
Reference
- A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions, Journal of Organic Chemistry, 2015, 80(1), 471-481
Production Method 23
Reaction Conditions
1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium diacetate ; 8 h, 1.0 atm, rt
Reference
- Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclics, Chemical Communications (Cambridge, 2021, 57(79), 10242-10245
Production Method 24
Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Toluene ; 23 °C; 3 h, 23 °C → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators, Journal of Medicinal Chemistry, 2019, 62(10), 5049-5062
Production Method 25
Reaction Conditions
Reference
- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters, Organic Letters, 2021, 23(1), 172-177
Production Method 26
Reaction Conditions
Reference
- Synthesis and antimalarial activity of some indole and benzimidazole amidine derivatives, Yiyao Gongye, 1985, 16(9), 394-9
1H-Indole-5-carbonitrile,2-phenyl- Raw materials
- Phenylboronic acid
- Iodobenzene
- N-(4-Cyano-2-iodophenyl)-2,2,2-trifluoroacetamide
- 4-Amino-3-iodobenzonitrile
- Borate(1-),tetrafluoro-
- (Bromoethynyl)benzene
- Potassium phenyltrifluoroborate
- Benzenesulfonyl Hydrazide
- 5-Cyanoindole
- Benzonitrile, 4-amino-3-(phenylethynyl)-
- ethynyltrimethylsilane
- 4-Aminobenzonitrile
- Phenylpropiolic acid
- Benzenesulfinic acid
- Acetophenone
- Acetamide, N-[4-cyano-2-(2-phenylethynyl)phenyl]-
- Iodonium, diphenyl-
- Carbamic acid, (4-cyano-2-iodophenyl)-, ethyl ester
1H-Indole-5-carbonitrile,2-phenyl- Preparation Products
1H-Indole-5-carbonitrile,2-phenyl- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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